N1-(4-Fluorophenyl) vs. N1-(2-Fluorophenyl): Positional Isomer Differentiation in Anti-Inflammatory Patent Lead Elaboration
In US20080292561A1, the target compound (N1-4-fluorophenyl, C6-methyl) is explicitly claimed as the core heterocycle for synthesizing 1,1,1-trifluoro-2-({[1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)-4-methyl-2-pentanol derivatives. The patent separately claims the N1-(2-fluorophenyl) and N1-(2,4-difluorophenyl) congeners as distinct, non-interchangeable intermediates, each yielding different final compounds with presumably different biological activity profiles [1]. This establishes that the 4-fluorophenyl substitution is a deliberate, non-trivial structural feature, not a generic aryl decoration.
| Evidence Dimension | Regioisomeric identity of N1-aryl substituent in anti-inflammatory lead scaffold |
|---|---|
| Target Compound Data | 4-fluorophenyl at N1; yields elaborated product: 1,1,1-trifluoro-2-({[1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)-4-methyl-2-pentanol (Example compound in patent claims) |
| Comparator Or Baseline | 2-fluorophenyl at N1; yields distinct elaborated product: 1,1,1-trifluoro-2-({[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)-4-methyl-2-pentanol |
| Quantified Difference | Not interchangeable; separate patent examples and claims for each regioisomer |
| Conditions | Patent US20080292561A1; anti-inflammatory agent synthesis and pharmaceutical composition claims |
Why This Matters
For procurement supporting anti-inflammatory drug discovery programs that follow this patent SAR, the 4-fluorophenyl isomer is the required building block; the 2-fluorophenyl isomer leads to a different patent exemplification and cannot substitute.
- [1] House, D. et al. (2008) 'Pyrazolo-Pyrimidine Derivatives as Anti-Inflammatory Agents'. US Patent Application US20080292561A1. See claims and examples distinguishing 4-fluorophenyl, 2-fluorophenyl, and 2,4-difluorophenyl intermediates. View Source
